Product packaging for bis(3-chlorophenyl) ether(Cat. No.:CAS No. 6903-62-4)

bis(3-chlorophenyl) ether

Cat. No.: B3150519
CAS No.: 6903-62-4
M. Wt: 239.09 g/mol
InChI Key: RQMZSXZFMWCEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aryl Ethers in Contemporary Chemical Research

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is a cornerstone in a multitude of scientifically significant molecules. nih.gov The diaryl ether linkage is prevalent in numerous natural products that exhibit potent biological activities, as well as in a vast array of synthetic compounds. nih.govbeilstein-journals.org In the fields of medicinal chemistry and agrochemicals, this scaffold is recognized as a "privileged scaffold" due to its frequent occurrence in bioactive molecules, including those with anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties. nih.govacs.org Beyond pharmaceuticals and agriculture, diaryl ethers are crucial intermediates and building blocks in the chemical industry for the synthesis of polymers, ligands, and other complex organic molecules. nih.gov Their inherent stability, attributed to the strong C-O-C bond between two aromatic rings, makes them suitable for applications in materials science, particularly in the development of high-performance polymers and functional fluids. smolecule.com

Research Landscape of Bis(chlorophenyl) Ether Compounds

Bis(chlorophenyl) ethers, also known as polychlorinated diphenyl ethers (PCDEs), are a subgroup of halogenated diaryl ethers that have garnered scientific interest. nih.gov Research indicates that these compounds are not typically produced intentionally but often arise as by-products during the manufacturing of chlorophenols and certain pesticides. nih.govaccustandard.com Consequently, they have been identified as environmental contaminants. accustandard.comoup.com Studies have shown that PCDEs are persistent in various environmental matrices, including water, sediment, and biological tissues, and possess the potential for bioaccumulation and long-range transport. nih.govresearchgate.net The toxicology and environmental fate of PCDEs are active areas of research, as their degradation can sometimes lead to the formation of more toxic compounds like polychlorinated dibenzo-p-dioxins and furans. nih.gov While much of the research has focused on mixtures or isomers found in environmental samples, specific congeners like bis(3-chlorophenyl) ether are studied as standards and to understand structure-activity relationships within this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2O B3150519 bis(3-chlorophenyl) ether CAS No. 6903-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(3-chlorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMZSXZFMWCEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073989
Record name Benzene, 1,1'-oxybis[3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6903-62-4
Record name 3,3'-Dichlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006903624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-oxybis[3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-DICHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28066C0I9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Reactivity and Transformational Chemistry of Bis 3 Chlorophenyl Ether

Electron Density Distribution and its Influence on Reactivity

The reactivity of the aromatic rings in bis(3-chlorophenyl) ether is modulated by the competing electronic effects of the ether oxygen and the chlorine atoms. The ether group acts as an electron-donating group through resonance, increasing the electron density at the ortho and para positions. Conversely, the chlorine atoms are electron-withdrawing through their inductive effect, which deactivates the ring towards electrophilic attack.

Table 1: Influence of Substituents on Aromatic Ring Reactivity

SubstituentPosition on RingElectronic EffectInfluence on ReactivityDirecting Effect
Ether Linkage (-O-)C1Resonance: Donating; Inductive: WithdrawingActivatingOrtho, Para
Chlorine (-Cl)C3Inductive: Withdrawing; Resonance: DonatingDeactivatingOrtho, Para

Aromatic Substitution Reactions

Aromatic substitution reactions on this compound primarily involve electrophilic attack on the phenyl rings. The sites of substitution are determined by the combined directing effects of the ether and chloro substituents.

Electrophilic Aromatic Substitution (EAS): EAS is a fundamental reaction type for aromatic compounds. wikipedia.org The ether group strongly directs incoming electrophiles to the ortho and para positions. The chlorine at the C3 position directs to its own ortho and para positions (C2, C4, C6). In this case, the directing effects of both substituents reinforce each other, favoring substitution at the C2, C4, and C6 positions. However, steric hindrance may influence the relative yields of the different isomers.

Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2), likely at the positions ortho or para to the ether linkage.

Halogenation: Catalytic halogenation with Br2 or Cl2 in the presence of a Lewis acid (e.g., FeBr3 or AlCl3) would add another halogen atom to the rings. lkouniv.ac.in

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO3H). wikipedia.org This reaction is often reversible. lkouniv.ac.in

Friedel-Crafts Reactions: Alkylation or acylation using an alkyl halide or acyl halide with a Lewis acid catalyst would attach an alkyl or acyl group to the aromatic rings. wikipedia.org The deactivating nature of the chlorine substituent may necessitate harsher reaction conditions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsExpected Major Products (Substitution on one ring)
NitrationHNO₃, H₂SO₄1-chloro-3-(3-chlorophenoxy)-4-nitrobenzene; 1-chloro-3-(3-chlorophenoxy)-2-nitrobenzene
BrominationBr₂, FeBr₃1-bromo-2-chloro-4-(3-chlorophenoxy)benzene; 2-bromo-1-chloro-3-(3-chlorophenoxy)benzene
AcylationRCOCl, AlCl₃(4-chloro-2-(3-chlorophenoxy)phenyl)ethan-1-one; (2-chloro-6-(3-chlorophenoxy)phenyl)ethan-1-one

Cleavage and Rearrangement Reactions of the Ether Linkage

The ether linkage in diaryl ethers like this compound is notably stable and resistant to cleavage.

Cleavage Reactions: While ethers can typically be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), this reaction is generally not effective for diaryl ethers. libretexts.orgopenstax.org The carbon-oxygen bond in diaryl ethers involves an sp²-hybridized carbon atom, which makes the bond stronger and less susceptible to the nucleophilic substitution reactions (SN1 or SN2) required for cleavage. libretexts.orgwikipedia.orgmasterorganicchemistry.com Cleavage would require breaking this stable bond to form a phenol (B47542), a process that is not favored under standard acidic conditions. libretexts.org

Table 3: Ether Cleavage with Strong Acids

Ether TypeSubstrate ExampleReactivity with HBr/HIMechanismProducts
Alkyl EtherDiethyl etherReadily cleavedSN2Ethyl bromide, Ethanol
Aryl Alkyl EtherAnisoleReadily cleavedSN2/SN1Phenol, Methyl iodide
Diaryl Ether This compound Generally unreactive - No reaction

Rearrangement Reactions: Rearrangement reactions common to other types of ethers, such as the Claisen rearrangement, are not applicable to this compound. The Claisen rearrangement is a sigmatropic rearrangement that specifically requires an allyl aryl ether structure. numberanalytics.com

Oxidation and Reduction Pathways

This compound can undergo oxidation and reduction, although these reactions may require specific and often forceful conditions.

Oxidation: The aromatic rings of this compound can be oxidized, potentially leading to the formation of corresponding quinones or, under more aggressive conditions, complete degradation of the aromatic system. The presence of the deactivating chloro groups may render the rings more resistant to oxidation compared to unsubstituted diphenyl ether.

Reduction: Reduction of this compound can proceed via two main pathways:

Catalytic Hydrogenation: Under specific catalytic conditions, the chlorine atoms can be removed via hydrodechlorination to yield diphenyl ether. Further hydrogenation under more strenuous conditions could lead to the saturation of the aromatic rings, forming bis(cyclohexyl) ether.

Reduction of the Aromatic System: Using powerful reducing agents, the aromatic rings can be reduced, though this is a challenging transformation.

Pathways Leading to Complex Molecular Architectures

While stable, this compound and related chlorinated aromatic structures can serve as building blocks in the synthesis of larger, more complex molecules. The presence of the chlorine atoms, which are functional handles for cross-coupling reactions, makes this compound a potential precursor for various advanced materials and organometallic compounds.

For instance, aryl halides are frequently used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. Although specific examples starting from this compound are not prevalent in the literature, the principles apply. The chloro-substituents can be transformed into sites for linking the diphenyl ether core to other molecular fragments.

Advancements in Materials Science: The Role of this compound

Introduction

This compound, a halogenated aromatic ether, has garnered attention in the fields of advanced materials science and agrochemical development. Its rigid structure, imparted by the diphenyl ether backbone, and the reactive sites provided by the chlorine atoms make it a versatile scaffold for the synthesis of novel polymers and a key intermediate in the production of certain agrochemicals. This article explores the applications of this compound, focusing on its integration into polymeric systems and its role in the rational design of agrochemical intermediates.

Spectroscopic and Structural Characterization Techniques for Bis 3 Chlorophenyl Ether

Vibrational Spectroscopy for Molecular Structure Elucidation

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the characteristic vibrations of bonds within a molecule. For bis(3-chlorophenyl) ether, the IR spectrum is expected to be dominated by several key absorptions:

C-O-C Ether Linkage: A strong, characteristic asymmetric stretching vibration of the C-O-C bond is anticipated in the region of 1250-1200 cm⁻¹. The corresponding symmetric stretch would appear in the 1075-1020 cm⁻¹ range.

Aromatic C-H Stretching: Vibrations corresponding to the stretching of the C-H bonds on the phenyl rings are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The presence of the chlorine substituent on the phenyl rings would result in a strong absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings would also be present in the fingerprint region, providing information about the substitution pattern.

Without experimental data, a precise table of absorption bands for this compound cannot be compiled.

Raman Spectroscopy Applications

Raman spectroscopy complements IR spectroscopy by providing information on the polarizability of molecular bonds. For this compound, Raman analysis would be particularly useful for observing:

Symmetric Vibrations: Symmetric vibrations, such as the symmetric stretch of the C-O-C bond and the breathing modes of the aromatic rings, often produce strong signals in Raman spectra.

C-Cl Vibrations: The C-Cl stretching vibration would also be Raman active.

A detailed analysis of Raman shifts and their assignments is not possible without access to an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Probing

The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment of the hydrogen atoms on the two phenyl rings. Due to the meta-substitution pattern, the aromatic protons on each ring would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The integration of these signals would correspond to the total number of protons on the aromatic rings.

A hypothetical data table for the ¹H NMR spectrum would include chemical shifts (δ) in ppm, the multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet), and the integration values. However, no such experimental data is currently available.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for each unique carbon atom in the structure. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (oxygen and chlorine).

Aromatic Carbons: The carbon atoms of the phenyl rings would resonate in the typical aromatic region (δ 110-160 ppm). The carbons directly bonded to the oxygen atom (C-O) would be shifted downfield, as would the carbons bonded to the chlorine atoms (C-Cl).

Symmetry: The symmetry of the molecule would determine the number of unique carbon signals observed.

An interactive data table presenting the chemical shifts for each carbon atom cannot be generated without the actual spectral data.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, helping to confirm the three-dimensional structure of the molecule. Unfortunately, no studies employing these advanced techniques for this compound have been found in the surveyed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound (C₁₂H₈Cl₂O), the nominal molecular weight is approximately 238 g/mol , calculated using the most common isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Upon ionization in a mass spectrometer, typically by electron impact (EI), a molecular ion peak (M⁺) would be observed. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a distinctive pattern for the molecular ion:

An M⁺ peak corresponding to the molecule with two ³⁵Cl atoms.

An (M+2)⁺ peak (for one ³⁵Cl and one ³⁷Cl) that is roughly 66% of the intensity of the M⁺ peak.

An (M+4)⁺ peak (for two ³⁷Cl atoms) that is roughly 10% of the intensity of the M⁺ peak.

The fragmentation of aryl ethers in mass spectrometry is well-documented. libretexts.orgmiamioh.eduscribd.com The molecular ion of aryl ethers is typically strong due to the stability of the aromatic rings. libretexts.org Common fragmentation pathways for this compound would likely involve cleavage of the C-O ether bonds and rearrangements.

Expected fragmentation patterns include:

Cleavage of the C-O bond: This is a primary fragmentation route for aryl ethers. miamioh.eduscribd.com This could lead to the formation of a chlorophenoxy radical and a chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111, or a chlorophenoxy cation ([C₆H₄ClO]⁺) at m/z 127.

Loss of CO: Following the initial C-O cleavage, subsequent loss of a carbon monoxide (CO) molecule is a common pathway for phenolic fragments. scribd.com

Loss of Chlorine: Fragmentation may also involve the loss of a chlorine atom (Cl•) from the molecular ion or from subsequent fragments.

Rearrangements: Complex rearrangements can occur, leading to the formation of various smaller charged fragments.

A hypothetical table of major fragments is presented below based on these principles.

m/z (mass/charge) Possible Fragment Ion Notes
238[C₁₂H₈Cl₂O]⁺Molecular ion (M⁺) containing two ³⁵Cl isotopes.
240[C₁₂H₈Cl₂O]⁺M+2 isotope peak.
242[C₁₂H₈Cl₂O]⁺M+4 isotope peak.
127[C₆H₄ClO]⁺Chlorophenoxy cation.
111[C₆H₄Cl]⁺Chlorophenyl cation.

X-ray Diffraction Studies for Solid-State Structure

Single-Crystal X-ray Crystallography for Absolute Structure

To determine the absolute structure of this compound, a suitable single crystal would need to be grown and analyzed using a single-crystal X-ray diffractometer. mdpi.com The diffraction data collected would allow for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry operations that describe the crystal), and the precise coordinates of each atom in the molecule.

As no published crystal structure for this compound is currently available, a table of crystallographic data cannot be provided. For illustrative purposes, a table with typical parameters that would be determined from such an analysis is shown below.

Parameter Description Example Data (Hypothetical)
Chemical formulaC₁₂H₈Cl₂OC₁₂H₈Cl₂O
Formula weight g/mol 239.09
Crystal systeme.g., Monoclinic, OrthorhombicMonoclinic
Space groupe.g., P2₁/cP2₁/c
a, b, cUnit cell lengths (Å)a = 10.5 Å, b = 8.0 Å, c = 14.0 Å
α, β, γUnit cell angles (°)α = 90°, β = 95°, γ = 90°
VVolume of unit cell (ų)1171 ų
ZMolecules per unit cell4

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by various intermolecular interactions. For this compound, which lacks strong hydrogen bond donors, the packing would primarily be influenced by weaker forces such as:

π-π stacking: The aromatic phenyl rings can interact with each other through stacking interactions, where the planes of the rings are parallel or offset.

Halogen bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms on adjacent molecules, although this is generally a weaker interaction.

C-H···π interactions: Hydrogen atoms attached to the phenyl rings can interact with the electron clouds of adjacent aromatic rings.

Analysis of these interactions helps in understanding the solid-state properties of the compound and is a key aspect of crystal engineering.

Conformational Analysis and Geometrical Parameters

The conformation of this compound is defined by the torsion angles around the C-O bonds, which determine the relative orientation of the two chlorophenyl rings. Diaryl ethers are not typically planar and adopt a twisted or "propeller-like" conformation to minimize steric hindrance between the aromatic rings. nih.gov

A full single-crystal X-ray diffraction study would provide precise geometrical parameters. nih.gov These include:

Bond lengths: The distances between bonded atoms (e.g., C-C in the aromatic ring, C-Cl, C-O). The C-O-C bond is central to the ether linkage.

Bond angles: The angles formed by three connected atoms, most notably the C-O-C bond angle, which for ethers is typically slightly larger than the tetrahedral angle of 109.5° due to steric repulsion between the bulky phenyl groups. doubtnut.com

Without experimental data, a table of specific geometrical parameters for this compound cannot be compiled. The table below is a hypothetical representation of the kind of data that would be obtained.

Parameter Atoms Involved Expected Value
Bond AngleC-O-C~110-120°
Bond LengthC-O~1.36-1.42 Å
Bond LengthC-Cl~1.74 Å
Torsion AngleC-O-C-CVariable, defining the twist between rings

Environmental Transport and Distribution Pathways

The movement and partitioning of this compound in the environment are governed by processes such as volatilization from surfaces and sorption to soil and sediments. These behaviors determine the compound's residence time and concentration in different environmental media.

Volatilization is a key process that influences the distribution of organic compounds between aquatic or terrestrial environments and the atmosphere. This process is largely dependent on the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.

The tendency of an organic compound to adsorb to soil and sediment particles affects its mobility and bioavailability. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong sorption to organic matter in soil and sediment, leading to lower mobility.

Similar to volatilization data, specific experimental Koc values for this compound are not available in the public domain. However, the general trend for PCDEs is that hydrophobicity, and thus sorption, increases with the degree of chlorination. As a dichlorinated compound, this compound is expected to exhibit moderate sorption to soil and sediments. This would suggest a potential for some mobility in the subsurface environment, although less than that of more water-soluble compounds. The lack of precise data precludes a definitive statement on its leaching potential and transport in groundwater systems.

Abiotic Degradation Processes

Abiotic degradation processes, including photolysis, hydrolysis, and oxidation, are critical in determining the persistence of this compound in the environment. These processes can transform the parent compound into various degradation products.

Photolysis, or degradation by sunlight, can be a significant removal mechanism for aromatic compounds in the environment. The photolytic pathways for PCDEs can include photodechlorination, cleavage of the carbon-oxygen bond, and photocyclization to form polychlorinated dibenzofurans (PCDFs). nih.gov The rate and products of photolysis are dependent on the specific congener and the environmental conditions.

For dichlorinated diphenyl ethers, photolytic degradation is a plausible pathway. However, specific quantum yields and reaction rates for this compound are not documented in the available literature. Therefore, a quantitative assessment of its photolytic half-life in aquatic or atmospheric environments cannot be provided.

Hydrolysis is the process of a chemical reaction with water. The ether linkage in diphenyl ethers is generally stable under neutral pH conditions. evitachem.com However, under strong acidic or basic conditions, cleavage of the ether bond can occur, leading to the formation of phenolic compounds. evitachem.com

This compound is expected to be hydrolytically stable under typical environmental pH conditions (pH 5-9). Significant degradation via hydrolysis is unlikely to be a major environmental fate process for this compound.

In the atmosphere, the primary oxidative degradation pathway for many organic compounds is reaction with hydroxyl radicals (•OH). For PCDEs, this reaction can lead to the formation of hydroxylated and other oxygenated products.

The rate of oxidative degradation of this compound by hydroxyl radicals in the atmosphere has not been experimentally determined. Without a specific reaction rate constant, it is not possible to estimate its atmospheric lifetime with respect to this degradation pathway. In aquatic environments, other oxidants could potentially play a role, but no specific data for this compound are available.

Q & A

Q. Table 1: Synthesis Optimization Parameters

MethodCatalyst/ReagentsTemperatureTimeYield
Ullmann CouplingCuI, Phenanthroline140°C24 h75%
HomocouplingNa sulfinate, I₂RT2 h88%

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound purity and structural integrity?

Basic Research Question
Methodological Answer:
Combine multiple techniques to confirm structure and purity:

  • ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons) and absence of impurities (e.g., δ 2.5–3.5 ppm for residual solvents) .
  • HRMS (ESI) : Validate molecular ion peak at m/z 285.9425 (calculated for C₁₂H₈Cl₂S₂) .
  • HPLC-PDA : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes. Monitor UV absorption at 254 nm .

Critical Note : Cross-validate with elemental analysis (C, H, Cl) to rule out sulfonate byproducts from homocoupling .

How can computational models predict the environmental persistence and degradation pathways of this compound?

Advanced Research Question
Methodological Answer:
Employ density functional theory (DFT) and QSAR models to assess:

  • Hydrolysis Kinetics : Calculate activation energy for ether bond cleavage in aqueous media. Use Gaussian09 with B3LYP/6-311+G(d,p) basis set .
  • Photodegradation : Simulate UV-Vis spectra (TD-DFT) to identify reactive sites for radical formation. Compare with experimental HPLC-MS data to validate pathways .
  • Bioaccumulation Potential : LogP values (e.g., 4.2 ± 0.3 via ChemAxon) indicate high lipid affinity; prioritize testing in aquatic organisms (e.g., Daphnia magna) .

Q. Table 2: Predicted Environmental Parameters

ParameterValueMethod
Hydrolysis Half-life120 daysDFT (B3LYP)
Photodegradation Rate0.05 h⁻¹TD-DFT
LogP4.2QSAR

What strategies resolve discrepancies in reported toxicological data for this compound?

Advanced Research Question
Methodological Answer:
Address contradictions via systematic review and dose-response meta-analysis:

  • Literature Screening : Apply inclusion criteria (Table B-1 from ATSDR) to filter studies by route (oral/inhalation), endpoints (hepatotoxicity, genotoxicity), and model systems (rodents, in vitro) .
  • Dose-Response Harmonization : Normalize data to mg/kg/day or µM; use Hill equation models to reconcile EC₅₀ variability across cell lines (e.g., HepG2 vs. primary hepatocytes) .
  • Confounder Analysis : Adjust for solvent effects (DMSO vs. ethanol) and purity (HPLC-validated ≥98%) in meta-regression .

Case Example : A 2024 study found 10x higher cytotoxicity in 3D spheroid models vs. monolayers, emphasizing the need for advanced in vitro systems .

How does incorporating this compound into polymer membranes affect their ion conductivity and stability?

Advanced Research Question
Methodological Answer:
In anion exchange membranes (AEMs), this compound enhances stability via:

  • Backbone Rigidity : Aryl ether-free terpolymers with 1,6-bis(3-chlorophenyl)perfluorohexane show 1000-hour stability in 8 M KOH at 80°C. Characterize via ¹⁹F NMR to confirm absence of degradation .
  • Ion Conductivity : Achieve >100 mS/cm at 80°C by optimizing quaternary ammonium side chains. Use electrochemical impedance spectroscopy (EIS) with 4-electrode cells .

Q. Table 3: AEM Performance Metrics

PropertyValueMeasurement Technique
Alkaline Stability>1000 hours¹H NMR, FTIR
Hydroxide Conductivity120 mS/cm (80°C)EIS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis(3-chlorophenyl) ether
Reactant of Route 2
Reactant of Route 2
bis(3-chlorophenyl) ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.